molecular formula C8H4BrF3N2 B1413342 2-Bromo-5-cyano-3-(trifluoromethyl)aniline CAS No. 1805584-60-4

2-Bromo-5-cyano-3-(trifluoromethyl)aniline

Cat. No.: B1413342
CAS No.: 1805584-60-4
M. Wt: 265.03 g/mol
InChI Key: JADZRJOQXZKAKH-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a bromine atom, and an amino group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-trifluoromethylacetanilide, followed by hydrolysis and cyanidation reactions to obtain the desired product This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is dehydrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and safety. The use of non-toxic reagents and catalysts, as well as the minimization of hazardous by-products, are key considerations. For example, avoiding the use of cuprous cyanide and reducing the presence of cyanide ions and copper ions in waste products can enhance the safety and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the nitrile group to an amine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxides and amines.

Scientific Research Applications

2-Bromo-5-cyano-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyano-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine and amino groups provide sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

3-amino-4-bromo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5(8(10,11)12)1-4(3-13)2-6(7)14/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADZRJOQXZKAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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